molecular formula C19H14O B135668 7-Hydroxymethylbenz(a)anthracene CAS No. 16110-13-7

7-Hydroxymethylbenz(a)anthracene

Cat. No. B135668
CAS RN: 16110-13-7
M. Wt: 258.3 g/mol
InChI Key: FWFOOWHDKQMDKI-UHFFFAOYSA-N
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Description

7-Hydroxymethylbenz(a)anthracene (7-HBA) is a compound that has been extensively studied due to its relevance in carcinogenic processes. It is a derivative of benz(a)anthracene, which is a polycyclic aromatic hydrocarbon known for its potential to cause cancer in living tissues. The studies on 7-HBA have focused on its metabolism, DNA and RNA adduct formation, and its potential as a carcinogen .

Synthesis Analysis

The synthesis of 7-HBA and its derivatives has been explored in several studies. It has been shown that rat liver homogenates can convert methylbenz(a)anthracenes into hydroxymethyl derivatives, among other products . Additionally, the preparation of 7-HBA 5,6-oxide and its metabolism by rat liver preparations has been described, indicating that this compound can be converted into dihydrodiols and conjugates with glutathione .

Molecular Structure Analysis

The molecular structure of 7-HBA is closely related to its parent compound, benz(a)anthracene, with the addition of a hydroxymethyl group. This structural modification significantly influences its metabolic pathways and interactions with biological molecules. For instance, the metabolism-mediated binding of 7-HBA to DNA is different from that of its non-hydroxymethylated counterpart, and it is activated for DNA binding through the formation of a diol-epoxide .

Chemical Reactions Analysis

7-HBA undergoes various chemical reactions, including the formation of diol-epoxides, which are crucial for its DNA binding activity . It can also form adducts with DNA and RNA, as observed in rats and mice, which are indicative of its potential mutagenic and carcinogenic effects . The metabolism of 7-HBA leads to the formation of phenols and dihydrodiols, with the potential for further transformation into electrophilic compounds such as 7-sulfooxymethylbenz(a)anthracene (7-SBA), which has been identified as an ultimate carcinogenic form of 7-HBA .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-HBA are influenced by its polycyclic aromatic structure and the presence of the hydroxymethyl group. These properties determine its solubility, reactivity, and interaction with biological systems. The metabolism of 7-HBA by liver and adrenal homogenates shows that it can be converted into various metabolites, indicating its diverse reactivity and potential to form stable and unstable intermediates . The conversion of 7-HBA into its sulfooxymethyl derivative, which is a more potent carcinogen, highlights the significance of its chemical properties in its biological activity .

Scientific Research Applications

Carcinogenicity and DNA Adduct Formation

  • Metabolic Activation and DNA Adducts : 7,12-Dimethylbenz(a)anthracene (DMBA) is a potent experimental carcinogen that transforms into its ultimate carcinogenic form in vivo. 7-Hydroxymethylbenz(a)anthracene plays a crucial role in this process, particularly in DNA adduct formation and complete carcinogenicity (Vadhanam et al., 2003).

  • Mutagenicity in Human Cells : Studies on bulky exocyclic amino-substituted guanine and adenine derivatives related to 7-Bromomethylbenz[a]anthracene have shown significant mutagenic properties in human cells, suggesting the role of this compound-related compounds in mutagenesis (Moon, 2004).

  • Metabolism in Stomach and Intestines : The metabolism of 7,12-dimethylbenz (a) anthracene by homogenates of the stomach and small intestine of mice has been studied, revealing the formation of 7-Hydroxymethyl-12-methylbenz(a)anthracene among other metabolites (Gentil & Sims, 2004).

Phototoxicity and DNA Interactions

  • Phototoxicity and DNA Covalent Adducts : Research has shown that 7,12-dimethylbenz[a]anthracene (DMBA) is phototoxic and can form covalent DNA adducts upon light irradiation, with 7-Hydroxymethyl-12-methylbenz(a)anthracene being one of the photoproducts (Yu et al., 2005).

Other Applications

  • Synthesis of Cytotoxic Compounds : A study on the synthesis of dibenzo[a,h]anthracene derivatives through a multicomponent reaction has relevance for this compound, as these compounds are cytotoxic against tumor cell lines (Hueso-Falcón et al., 2014).

  • Enzymatic Metabolism : The enzymatic metabolism of benz[a]anthracenes bearing a formyl group at the meso-region, including this compound, demonstrates the production of carcinogenic benzylic alcohols, highlighting its significance in cancer research (Horn et al., 2003).

Mechanism of Action

Target of Action

7-Hydroxymethylbenz(a)anthracene (7-HBA) is a potent mutagen . It has been shown to interact with DNA and proteins in cells . The primary targets of 7-HBA are therefore the DNA and proteins within the cell .

Mode of Action

7-HBA interacts with its targets through its 7-methylene group . This interaction results in the formation of covalent bonds between 7-HBA and the biomacromolecules . The formation of these bonds can lead to changes in the structure and function of the affected DNA and proteins .

Biochemical Pathways

The metabolism of 7-HBA involves the formation of several metabolites . These include 7-OHMBA-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol, which are the predominant metabolites . The formation of these metabolites suggests that 7-HBA affects the biochemical pathways involved in the metabolism of aromatic compounds .

Pharmacokinetics

The metabolism of 7-HBA by Cunninghamella elegans and rat liver microsomes from 3-methylcholanthrene-treated rats showed that the metabolites were qualitatively similar . This suggests that 7-HBA may have similar ADME properties in different organisms . .

Result of Action

The interaction of 7-HBA with DNA and proteins can lead to changes in the structure and function of these biomacromolecules . This can result in the disruption of normal cellular processes and potentially lead to the development of diseases such as cancer .

Action Environment

The action of 7-HBA can be influenced by various environmental factors. For example, the presence of other chemicals in the environment can affect the metabolism of 7-HBA and the formation of its metabolites . Additionally, the pH and temperature of the environment can influence the stability and efficacy of 7-HBA .

Safety and Hazards

The safety data sheet for Benz[a]anthracene, a related compound, suggests that it may cause cancer and is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment should be worn and adequate ventilation should be ensured .

Future Directions

The future directions for the study of 7-Hydroxymethylbenz(a)anthracene could involve further investigation into its effects on human health, particularly in relation to environmental pollutants. Additionally, more research could be conducted into its synthesis and the development of methods to construct anthracene and anthraquinone frameworks .

properties

IUPAC Name

benzo[a]anthracen-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFOOWHDKQMDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167065
Record name 7-Hydroxymethylbenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16110-13-7
Record name Benz[a]anthracene-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16110-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxymethylbenz(a)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxymethylbenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 7-hydroxymethylbenz(a)anthracene (7-HMBA) interact with DNA and what are the downstream effects?

A: While 7-HMBA itself does not directly bind to DNA effectively, it requires metabolic activation. Research suggests that 7-HMBA is transformed into a reactive sulfate ester, 7-sulfooxymethylbenz(a)anthracene (7-SBA), in the presence of sulfotransferases and a PAPS-generating system. [] This 7-SBA is highly electrophilic and can covalently bind to DNA, primarily through its 7-methylene group, leading to potential mutations and contributing to its carcinogenic properties. []

Q2: Can you describe the metabolic activation of 7-HMBA and its implications in carcinogenicity?

A: 7-HMBA is metabolized by sulfotransferases, specifically hydroxysteroid sulfotransferase (sulfotransferase a) in the liver, to form 7-SBA. [] This sulfate ester is highly reactive and mutagenic. [, ] Studies have shown that 7-SBA is more carcinogenic than 7-HMBA itself, inducing sarcomas in rats upon repeated subcutaneous injection. [] This highlights the importance of metabolic activation in 7-HMBA's carcinogenic potential.

Q3: How is 7-HMBA metabolized by liver enzymes?

A: Rat liver microsomes, homogenates, and soluble fractions all play a role in 7-HMBA metabolism. Microsomal preparations convert it into trans-5,6-dihydro-5,6-dihydroxy-7-hydroxymethylbenz[a]anthracene. [] Both the soluble fraction and glutathione, or homogenates in general, metabolize 7-HMBA into a glutathione conjugate. [] Additionally, small amounts of 5-hydroxy-7-hydroxymethylbenz[a]anthracene might be non-enzymatically produced during these processes. []

Q4: What is the role of epoxide formation in the metabolism of 7-methylbenz(a)anthracene (7-MBA), a related compound to 7-HMBA?

A: 7-MBA, a precursor to 7-HMBA, undergoes metabolic activation through epoxide formation. [] This process is catalyzed by NADPH-dependent microsomal mono-oxygenase found in both human and rat lung tissues. [] These epoxides are further metabolized by microsomal epoxide hydrase into dihydrodiols and by glutathione S-epoxide transferase into glutathione conjugates. [] This metabolic pathway is thought to be crucial for 7-MBA's carcinogenic activity.

Q5: What are the implications of 7-HMBA metabolism in different tissues for cancer development?

A: The metabolism of polycyclic aromatic hydrocarbons (PAHs) like 7-MBA and its metabolite 7-HMBA in tissues like the respiratory tract is relevant to cancer development. [] Research shows that rat and hamster trachea, as well as human bronchial tissue, can metabolize PAHs into epoxides and further into dihydrodiols and glutathione conjugates. [] This suggests that these tissues possess the enzymatic machinery for PAH activation and detoxification, highlighting the potential for localized carcinogenesis within the respiratory system.

Q6: How does the structure of 7-HMBA compare to 7-bromomethylbenz(a)anthracene (BrMeBA) and what are the implications for their carcinogenic potential?

A: BrMeBA is structurally similar to 7-HMBA, with a bromine atom replacing the hydroxyl group at the 7-methyl position. [] Interestingly, BrMeBA exhibits both initiating and promoting activity in mouse skin carcinogenesis models. [] This suggests that the presence of a good leaving group at the 7-methyl position, such as bromine in BrMeBA and potentially the sulfate group in 7-SBA, might be crucial for the carcinogenic activity of these compounds.

Q7: Are there any known structure-activity relationships for 7-HMBA and its derivatives?

A: Studies have explored the structure-activity relationship of 7-HMBA and related compounds. [] Research indicates that replacing the hydroxymethyl group with other substituents, such as acetoxymethyl, formyl, methyl, or methoxymethyl, can affect the mutagenic activity. [] For instance, 7-acetoxymethylbenz[a]anthracene exhibits mutagenicity even without metabolic activation, suggesting that it might be an ultimate mutagen. [] This highlights that even slight modifications in the 7-position substituent can significantly impact the compound's biological activity.

Q8: What are some of the analytical techniques used to study 7-HMBA and its metabolites?

A: Researchers have utilized various analytical techniques to characterize and quantify 7-HMBA and its metabolites. These techniques include high-performance liquid chromatography (HPLC) for separating metabolites, [] UV-visible absorption and mass spectrometry for their identification, [] and liquid scintillation counting to track radiolabeled compounds. [] Additionally, fluorospectroscopy has been employed to study the interaction of 7-SBA with DNA and proteins. []

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